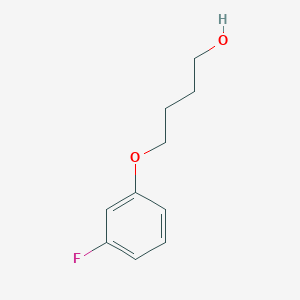
4-(3-Fluorophenoxy)butan-1-ol
Overview
Description
4-(3-Fluorophenoxy)butan-1-ol, also known as 3-fluorobenzyl alcohol, is a synthetic organic compound belonging to the class of aromatic alcohols. It is a colorless liquid with a faint odor and a boiling point of 145-148°C. It is commonly used in the synthesis of pharmaceuticals and other organic compounds. 3-fluorobenzyl alcohol has various applications in scientific research and laboratory experiments due to its unique properties.
Scientific Research Applications
4-(3-Fluorophenoxy)butan-1-olyl alcohol has been used in various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of various pharmaceuticals and other organic compounds. It has also been used as a starting material for the synthesis of various fluorinated compounds. It has also been used for the synthesis of amino acids, peptides, and other biologically active compounds.
Mechanism of Action
4-(3-Fluorophenoxy)butan-1-olyl alcohol is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is believed to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
4-(3-Fluorophenoxy)butan-1-olyl alcohol has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of various enzymes involved in the detoxification of drugs and other compounds. In addition, 4-(3-Fluorophenoxy)butan-1-olyl alcohol has been found to have anti-inflammatory and anti-tumor activities.
Advantages and Limitations for Lab Experiments
4-(3-Fluorophenoxy)butan-1-olyl alcohol has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound. It is also a highly reactive compound, which makes it useful for the synthesis of various compounds. Furthermore, it is a colorless liquid, which makes it easy to handle and store. However, it is also a highly flammable compound and should be handled with caution.
Future Directions
The future directions for 4-(3-Fluorophenoxy)butan-1-olyl alcohol include further research into its biochemical and physiological effects. In addition, further research into its potential applications in drug synthesis and drug metabolism is needed. Furthermore, further research into its potential applications in the synthesis of fluorinated compounds is also needed. Finally, further research into its potential applications in the synthesis of amino acids, peptides, and other biologically active compounds is also needed.
properties
IUPAC Name |
4-(3-fluorophenoxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8,12H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBAUMRJRLBJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenoxy)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



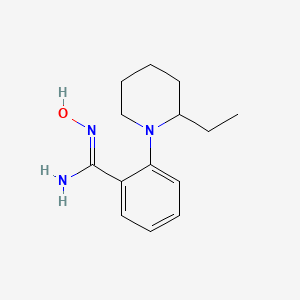
amine](/img/structure/B1386236.png)
![(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386237.png)
![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B1386239.png)
![2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine](/img/structure/B1386243.png)

![N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1386246.png)
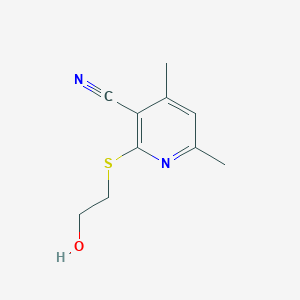
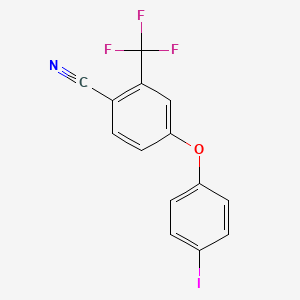

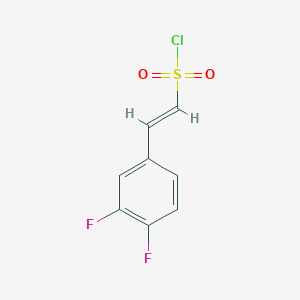
![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)

![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)